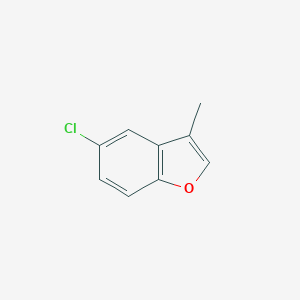

5-Chloro-3-methylbenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSYXMLLXIOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465365 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-41-3 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 3 Methylbenzofuran and Its Derivatives

Retrosynthetic Analysis of 5-Chloro-3-methylbenzofuran

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnections can be envisaged, primarily involving the formation of the furan (B31954) ring onto the pre-existing chlorinated benzene (B151609) core.

A common and effective strategy involves the formation of the O1–C2 and C3–C3a bonds. This leads to two primary synthons: a substituted phenol (B47542) and a three-carbon (C3) fragment. In the context of this compound, the most logical phenolic precursor is 4-chlorophenol (B41353) . The C3 fragment can be introduced in various forms.

Disconnection A (O1–C2 and C2–C3): This approach, often realized through tandem reactions, disconnects the molecule to 4-chlorophenol and a propyne-equivalent synthon. A Sonogashira coupling followed by cyclization is a classic implementation of this strategy, starting from an ortho-functionalized 4-chlorophenol (e.g., 2-iodo-4-chlorophenol) and a propyne (B1212725) derivative.

Disconnection B (O1–C7a and C2–C3): This disconnection leads to a 1-(2-hydroxy-5-chlorophenyl)propan-1-one precursor. Intramolecular cyclization, often via dehydration, would form the furan ring. This approach is reminiscent of the traditional Rap-Stoermer reaction, which utilizes α-haloketones and substituted salicylaldehydes or o-hydroxyacetophenones. researchgate.net For the target molecule, this would involve the reaction of 5-chloro-2-hydroxyacetophenone with a methylating agent or a related C1 synthon at the alpha position, followed by cyclization.

Disconnection C (O1–C2 bond): A less common but viable strategy involves the intramolecular cyclization of an ortho-substituted phenol, such as a 2-(prop-1-en-2-yl)-4-chlorophenol derivative. The cyclization would form the crucial ether linkage.

These retrosynthetic pathways highlight that the synthesis of this compound can be approached from readily accessible precursors like 4-chlorophenol, 5-chloro-salicylaldehyde, or 5-chloro-2-hydroxyacetophenone, with the key challenge being the efficient and regioselective construction of the substituted furan ring.

Contemporary Approaches to Benzofuran (B130515) Synthesis Relevant to this compound

Modern organic synthesis has largely shifted towards transition-metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance under mild conditions. nih.gov These methods are highly applicable to the synthesis of this compound.

Transition metals such as palladium, copper, rhodium, and iron have emerged as powerful catalysts for constructing the benzofuran core. nih.gov

Palladium catalysis is a cornerstone of modern cross-coupling and C-H activation chemistry, providing several robust pathways to benzofurans. nih.govnih.gov

Sonogashira Coupling/Cyclization Cascade: A widely used one-pot method involves the palladium-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. nih.gov For the target molecule, this would typically involve the coupling of 4-chloro-2-iodophenol (B1583855) with propyne. Copper(I) iodide is often used as a co-catalyst. nih.govelsevier.es

C-H Activation/Oxidation: More recent developments include palladium-catalyzed tandem reactions involving C-H activation. For instance, 2-hydroxystyrenes can react with iodoarenes to form benzofurans. rsc.org An alternative C-H activation approach is the oxidative annulation of phenols with internal alkynes, which can provide highly substituted benzofurans. acs.org

Enolate Arylation: A one-pot synthesis of benzofurans can be achieved through the palladium-catalyzed intramolecular arylation of an enolate. acs.org This process involves the reaction of an o-bromophenol with a ketone, where the palladium catalyst facilitates the formation of the C3-C3a bond.

Hydrofuranization of Alkenes: A chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols has been reported to produce C3-alkylated benzofurans with high regioselectivity. rsc.org This method utilizes an 8-aminoquinoline (B160924) directing group to control the reaction outcome.

Table 1: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Key Reactants | Typical Catalyst System | Applicability for this compound |

|---|---|---|---|

| Sonogashira/Cyclization | o-Halophenol, Terminal Alkyne | Pd(OAc)₂, PPh₃, CuI | Highly applicable using 4-chloro-2-iodophenol and propyne. |

| Oxidative Annulation | Phenol, Internal Alkyne | Pd(OAc)₂ | Applicable using 4-chlorophenol and but-2-yne. |

| Enolate Arylation | o-Bromophenol, Ketone | Pd(OAc)₂, Ligand (e.g., DPPF) | Applicable using 2-bromo-4-chlorophenol (B154644) and acetone. |

Copper catalysts, being more economical than palladium, are attractive for benzofuran synthesis and are particularly effective in promoting C-O bond formation. nih.gov

Aerobic Oxidative Cyclization: A facile one-pot synthesis involves the copper-catalyzed reaction of phenols and alkynes using molecular oxygen as the oxidant. rsc.org This approach combines nucleophilic addition and oxidative cyclization in a single step.

Ullmann-Type Couplings: Classic copper-mediated Ullmann condensations can be adapted for intramolecular C-O bond formation. acs.org A modern variant involves a one-pot reaction of o-iodophenols, acyl chlorides, and phosphorus ylides, where a copper catalyst facilitates the key C-arylation step. acs.org

Oxidative Annulation: Copper can mediate the oxidative annulation of phenols with unactivated internal alkynes, providing a direct route to polysubstituted benzofurans. rsc.org Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration. rsc.org

Table 2: Selected Copper-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Key Reactants | Typical Catalyst System | Applicability for this compound |

|---|---|---|---|

| Aerobic Oxidative Cyclization | Phenol, Alkyne | Cu(I) or Cu(II) salt, O₂ | Applicable using 4-chlorophenol and propyne. rsc.org |

| Tandem C-Arylation/Cyclization | o-Iodophenol, Acyl Chloride, Ylide | CuI | Applicable using 4-chloro-2-iodophenol. acs.org |

Rhodium and iron catalysts offer unique reactivity pathways that complement palladium and copper systems.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly adept at mediating cycloaddition and C-H functionalization reactions. A flexible synthesis of fused benzofuran derivatives has been achieved via cationic rhodium(I)-catalyzed [2+2+2] cycloadditions of phenol-linked 1,6-diynes. nih.govacs.org More directly relevant, rhodium-catalyzed C-H activation and annulation of salicylic (B10762653) acid derivatives with vinylene carbonate can selectively produce C4-functionalized benzofurans, a class of isomers that are often difficult to access. acs.orgnih.gov

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable synthesis. chinesechemsoc.org An efficient iron-catalyzed method for constructing polysubstituted benzofurans involves the tandem oxidative coupling and annulation of simple phenols with β-keto esters. acs.orgthieme-connect.com This process is considered an oxidative Pechmann-type condensation, where a benzofuran is formed instead of the usual coumarin (B35378) product. acs.org Additionally, one-pot syntheses using iron(III) to catalyze an initial halogenation, followed by an iron- or copper-catalyzed intramolecular O-arylation, have been developed. acs.org

Table 3: Rhodium- and Iron-Catalyzed Reactions for Benzofuran Synthesis

| Metal | Reaction Type | Key Reactants | Typical Catalyst System | Applicability for this compound |

|---|---|---|---|---|

| Rhodium | [2+2+2] Cycloaddition | Phenol-linked 1,6-diyne, Alkyne | [Rh(cod)₂]BF₄, H₈-BINAP | Applicable for complex, fused derivatives. nih.gov |

| Iron | Oxidative Annulation | Phenol, β-Keto Ester | FeCl₃·6H₂O, (t-BuO)₂ | Applicable using 4-chlorophenol and ethyl acetoacetate. acs.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. elsevier.es Several modern benzofuran syntheses incorporate these principles.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. A notable green alternative is the use of water as a solvent, as demonstrated in a copper-TMEDA catalyzed transformation of ketone derivatives into benzofurans. organic-chemistry.org Another innovative approach employs deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. A copper-iodide catalyzed one-pot synthesis of benzofurans has been successfully carried out in a DES. nih.govacs.org

Catalysis and Atom Economy: The shift from stoichiometric reagents to catalytic systems is a fundamental green principle. elsevier.es The metal-catalyzed reactions discussed above, which often operate at low catalyst loadings (e.g., <5 mol%), exemplify this. Furthermore, annulation and cycloaddition reactions that incorporate most or all atoms from the reactants into the final product exhibit high atom economy, minimizing waste. rsc.org

Use of Renewable Feedstocks: While not directly applicable to this compound from petrochemical sources, some green benzofuran syntheses demonstrate the principle of using renewable starting materials. For example, a laboratory experiment was designed around the synthesis of a benzofuran derivative starting from vanillin, a natural product. elsevier.es

By embracing these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Conditions

In recent years, a significant shift towards green and environmentally benign synthetic approaches for benzofuran synthesis has been observed. nih.govacs.org These methods prioritize the reduction of hazardous waste and energy consumption. One such approach involves the one-pot synthesis of benzofuran derivatives using eco-friendly deep eutectic solvents (DES), such as choline chloride-ethylene glycol, in the presence of a copper iodide catalyst. nih.govacs.org This strategy allows for the reaction of components like o-hydroxy aldehydes, amines, and alkynes under greener conditions. nih.gov

Another environmentally friendly route involves a one-pot synthesis of 2-arylbenzofurans at room temperature, which features an ortho-hydroxyl group-assisted Wittig reaction followed by an in situ oxidative cyclization. researchgate.net The advantages of this method include the use of readily available materials and mild, benign reaction conditions. researchgate.net Furthermore, catalyst-free cascade reactions have been developed for synthesizing benzofuran derivatives from nitroepoxides and salicylaldehydes, using potassium carbonate in DMF at elevated temperatures. acs.orgacs.org Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has also been noted for facilitating solvent-free and eco-friendly synthetic methods that align with the principles of sustainable chemistry. researchgate.net

For the specific synthesis of this compound, these principles can be applied by reacting 4-chlorophenol with 1-chloropropan-2-one under solvent-free conditions, potentially with a solid acid catalyst, followed by intramolecular cyclization. This approach would minimize the use of volatile organic solvents, thereby reducing the environmental impact.

| Reactants | Catalyst/Reagent | Conditions | Product Type | Key Features |

| o-hydroxy aldehydes, amines, alkynes | Copper iodide | Deep Eutectic Solvent (DES) | Amino-substituted benzofurans | Eco-friendly solvent, one-pot synthesis |

| Salicylaldehyde, Wittig reagent | None (in situ) | Room temperature, green solvent | 2-Arylbenzofurans | Benign conditions, high overall yields |

| Nitroepoxides, Salicylaldehydes | K₂CO₃ | DMF, 110 °C | Benzofuran derivatives | Catalyst-free cascade reaction |

| α-phenoxy ketones | Eaton's reagent | Solvent-free | Substituted benzofurans | Aligns with sustainable chemistry principles |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of benzofuran derivatives, offering significant reductions in reaction times and often leading to cleaner products with higher yields. nih.govkcl.ac.uk This methodology is particularly effective for multicomponent reactions, enabling the construction of highly functionalized benzofurans in a one-pot fashion. kcl.ac.uk

An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans utilizes microwave irradiation under Sonogashira conditions. nih.gov The process involves an initial Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization involving an aryl iodide. nih.gov The use of microwave heating shortens reaction times and minimizes the formation of side products, making it a valuable tool for creating combinatorial libraries of benzofurans. nih.gov For instance, the reaction of 6-methoxy-2-iodophenol, 3-tolyl acetylene, and 2-fluoro-3-formyl-4-iodopyridine can yield a highly substituted benzofuran in good yield. nih.gov

Another microwave-assisted protocol facilitates a fast, versatile, and practical multicomponent synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk This transition-metal-free procedure allows for the rapid generation of diverse benzofuran structures. kcl.ac.uk To synthesize this compound, a plausible microwave-assisted approach would involve the reaction of 4-chlorophenol with a propargyl alcohol derivative, catalyzed by a transition metal like palladium or copper, to facilitate a rapid coupling and cyclization sequence.

| Method | Reactants | Conditions | Key Advantages |

| One-pot, Three-component Sonogashira/Cacchi | 2-Iodophenols, terminal acetylenes, aryl iodides | Microwave irradiation, sealed vial, ≥ 60 °C | Shorter reaction times, higher yields, cleaner products |

| Multicomponent protocol for carboxamides | Amines, 2'-hydroxyacetophenones, aldehydes, etc. | Microwave irradiation, one-pot | Fast, versatile, transition-metal-free, time-economic |

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of the heterocyclic ring from a suitably functionalized linear precursor.

The formation of the C-O and C-C bonds to complete the furan ring is a key step in many synthetic routes. One approach involves the intramolecular cyclization of 1-(2-haloaryl)ketones, which forms the C7a–O bond. This can be achieved using non-precious transition metal catalysts like iron and copper. acs.org For example, a one-pot process can be employed where a 1-arylketone undergoes regioselective iron(III)-catalyzed iodination, followed by an iron- or copper-catalyzed O-arylation to yield the benzofuran structure. acs.org This method has been successfully applied to the synthesis of various natural products. acs.org

Another powerful strategy is the Ullmann-type intramolecular C-O reaction. This copper-catalyzed coupling is effective for creating highly fused thieno[3,2-b]furan-containing heterocycles from precursors like 2-(3-bromobenzothiophen-2-yl)phenols. researchgate.net While most synthetic approaches focus on generating the O–C2 or C2–C3 bonds, strategies that form the C3–C3a bond via intramolecular cyclization are also noteworthy. rsc.org

Cyclodehydration reactions provide a direct route to the benzofuran nucleus by removing a molecule of water from a precursor. A highly effective method is the cyclodehydration of α-phenoxy ketones, which can be readily synthesized from phenols and α-bromo ketones. researchgate.netresearchgate.net This reaction is often promoted by strong acids. Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) is particularly efficient, allowing for the preparation of 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields under mild conditions. researchgate.netscilit.com

To synthesize this compound via this route, 4-chlorophenol would first be reacted with 1-bromopropan-2-one to form the intermediate α-phenoxy ketone, 1-(4-chlorophenoxy)propan-2-one. Subsequent treatment with Eaton's reagent or another strong acid would induce cyclodehydration to yield the target molecule. Other reagents, such as titanium tetrachloride, can also promote a one-step reaction combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration from phenols and α-haloketones. nih.gov

| Reaction Type | Precursor Type | Reagent/Catalyst | Bond Formed (Key Step) |

| O-Arylation | 1-(2-Iodoaryl)ketone | Iron(III) or Copper(I) iodide | C7a–O |

| Ullmann Coupling | 2-(3-Bromobenzothiophen-2-yl)phenol | CuI / 1,10-phenanthroline | C–O |

| Cyclodehydration | α-Phenoxy ketone | Eaton's reagent, TiCl₄, HBr | C-C and C-O |

Intermolecular Annulation Reactions

Intermolecular annulation involves the construction of the benzofuran ring by bringing together two or more separate molecules. A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. researchgate.netrsc.org This method allows for the direct synthesis of benzofuran derivatives from readily available starting materials. Mechanistic studies suggest the reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Another strategy is the HClO₄-mediated intermolecular annulation using phenols and α-methoxy-β-ketoesters. researchgate.net In this process, the α-methoxy-β-ketoesters are converted into α-methoxyacetophenones, which then react with phenols to form benzofurans in the presence of water. researchgate.net Additionally, [4+3] annulation reactions involving benzofuran-derived azadienes and α-bromohydroxamates have been developed to synthesize benzofuran-fused 1,4-diazepinones, demonstrating the versatility of annulation strategies in building complex fused systems. rsc.org

Cascade and Domino Reactions in Benzofuran Construction

Several cascade reactions have been developed for benzofuran synthesis. One such method involves a catalyst-free reaction between nitroepoxides and salicylaldehydes to produce various benzofuran derivatives. acs.orgacs.org Another approach is a single-electron transfer (SET) initiated radical cyclization cascade. This process starts with the reaction of 2-azaallyl anions with 2-iodo aryl allenyl ethers, leading to a radical cyclization followed by an intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. nih.gov

Domino reactions can also be designed for specific substitution patterns. For example, a copper-catalyzed domino transformation of 1-bromo-2-iodobenzenes with β-keto esters proceeds via an intermolecular C-C bond formation followed by an intramolecular C-O bond formation to yield 2,3-disubstituted benzofurans. organic-chemistry.org Similarly, acid-catalyzed cascade reactions, such as a retro-aldol/Michael addition sequence, have been used to create novel benzofuran frameworks. acs.org The synthesis of this compound could be envisioned through a domino process starting from 4-chlorophenol and a suitable three-carbon partner that undergoes sequential alkylation and cyclization under the control of a single catalyst.

Specific Synthetic Pathways to this compound and its Key Intermediates

The construction of the this compound scaffold and its functionalized analogues can be achieved through several strategic synthetic routes. These pathways often begin with appropriately substituted phenolic compounds, which undergo cyclization to form the fused furan ring.

A primary method for the synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran involves the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetone. This reaction is typically carried out in the presence of a weak base, such as anhydrous potassium carbonate, in a polar aprotic solvent like anhydrous acetone. The reaction mixture is heated under reflux for an extended period to ensure the completion of the reaction. The mechanism proceeds via an initial O-alkylation of the phenolic hydroxyl group by chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The resulting solid product is typically collected and can be purified by crystallization from a suitable solvent like benzene.

Table 1: Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-chloro-2-hydroxyacetophenone | |

| Reagent | Chloroacetone | |

| Base/Solvent | Anhydrous Potassium Carbonate / Anhydrous Acetone | |

| Reaction Condition | Gentle reflux for 12 hours | |

| Product Yield | 74% | |

| Melting Point | 104°C | |

| Spectral Data (IR, KBr, cm⁻¹) | 3050 (Ar C-H), 2900 (Methyl C-H), 1674 (C=O), 1573 (C=C) | |

| Spectral Data (¹H NMR, CDCl₃, δ ppm) | 2.5 (s, 3H, CH₃), 2.6 (s, 3H, COCH₃), 7.4-7.6 (m, 3H, Ar-H) |

| Spectral Data (Mass, m/z) | 208, 210 (M⁺, M⁺+2) | |

This intermediate is valuable as it can be further modified, for instance, through Claisen-Schmidt condensation with various aromatic aldehydes to produce benzofuran analogues of chalcones.

The synthesis of 5-Chloro-3-methyl-2-benzofuran carbohydrazide (B1668358) is achieved from its corresponding ester, ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. This transformation is a standard method for converting esters into carbohydrazides. The reaction involves treating the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, typically ethanol (B145695). rasayanjournal.co.in A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. rasayanjournal.co.in The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. rasayanjournal.co.in The resulting carbohydrazide product often precipitates from the solution and can be isolated and purified by recrystallization from ethanol. rasayanjournal.co.in This carbohydrazide is a key building block for synthesizing a variety of heterocyclic systems through condensation reactions with aldehydes, ketones, or isothiocyanates. rasayanjournal.co.innih.gov

Table 2: General Synthesis of Benzofuran Carbohydrazides

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Ethyl 5-chloro-3-methyl-2-benzofuran carboxylate | Inferred from rasayanjournal.co.in |

| Reagent | Hydrazine Hydrate | rasayanjournal.co.in |

| Solvent | Ethanol | rasayanjournal.co.in |

| Catalyst | Acetic Acid (catalytic amount) | rasayanjournal.co.in |

| Reaction Condition | Stirring at room temperature for ~2 hours | rasayanjournal.co.in |

| Purification | Recrystallization from ethanol | rasayanjournal.co.in |

Ethyl 5-chloro-3-methyl-2-benzofuran carboxylate is a key intermediate synthesized via the acid-catalyzed cyclization of a phenoxyacetoacetate precursor. prepchem.com Specifically, Ethyl 2-(4-chlorophenoxy)acetoacetate is added dropwise to cold (0°C) sulfuric acid. prepchem.com The suspension is stirred at this low temperature for several hours to promote the intramolecular cyclization reaction that forms the benzofuran ring system. prepchem.com The reaction is subsequently quenched by pouring the mixture onto crushed ice. The product is then extracted from the aqueous mixture using an organic solvent like toluene. The organic phase is washed with a sodium bicarbonate solution to neutralize any residual acid, followed by a water wash. prepchem.com After drying the organic layer, the solvent is removed, and the crude product is purified by recrystallization from a non-polar solvent such as cyclohexane, yielding the desired ester. prepchem.com

Table 3: Synthesis of Ethyl 5-chloro-3-methyl-2-benzofuran carboxylate

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Ethyl 2-(4-chlorophenoxy)acetoacetate | prepchem.com |

| Reagent | Sulfuric Acid | prepchem.com |

| Reaction Condition | 0°C for 3.5 hours | prepchem.com |

| Work-up | Extraction with toluene, washed with 5% sodium bicarbonate | prepchem.com |

| Purification | Recrystallized from cyclohexane | prepchem.com |

| Product Yield | 65% | prepchem.com |

| Melting Point | 80-82°C | prepchem.com |

5-chloro-2-hydroxyacetophenone serves as a versatile starting material for the synthesis of various 5-chloro-substituted benzofurans. One of the most direct derivatizations is its conversion into 5-Chloro-3-methyl-2-acetylbenzofuran, as previously described (Section 2.3.1). This reaction exemplifies a common strategy for benzofuran synthesis where the phenol acts as a nucleophile.

The general pathway involves a two-step, one-pot process:

O-Alkylation: The phenolic proton of 5-chloro-2-hydroxyacetophenone is removed by a base (e.g., K₂CO₃), and the resulting phenoxide attacks an α-haloketone, such as chloroacetone, in an Sₙ2 reaction to form an ether intermediate.

Intramolecular Aldol-type Cyclization: The ether intermediate undergoes a base-catalyzed intramolecular cyclization, where the enolate formed from the acetophenone (B1666503) portion attacks the ketone carbonyl of the appended chain, followed by dehydration to yield the stable aromatic benzofuran ring.

This methodology allows for the introduction of various substituents at the 2- and 3-positions of the benzofuran ring by choosing different α-haloketones or related electrophiles.

Table 4: Derivatization Pathway from 5-chloro-2-hydroxyacetophenone

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-chloro-2-hydroxyacetophenone | |

| Key Electrophile | α-Halo ketones (e.g., Chloroacetone) | |

| Key Reaction Type | O-alkylation followed by intramolecular cyclization | |

| Resulting Core Structure | 2,3-disubstituted-5-chlorobenzofuran |

| Example Product | 5-Chloro-3-methyl-2-acetylbenzofuran | |

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical state (solid or liquid) and purity of the crude product.

Column Chromatography is a widely used method for the purification of benzofuran derivatives. nih.govnih.gov Silica gel is commonly employed as the stationary phase. oregonstate.edu The selection of the mobile phase (eluent) is crucial for effective separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is frequently used. For instance, a 4:1 v/v mixture of hexane-ethyl acetate has been successfully used to purify a related derivative. nih.gov In other cases, a single solvent like benzene has been employed. nih.gov The progress of the separation is typically monitored using thin-layer chromatography (TLC). oregonstate.edu

Recrystallization is the primary technique for purifying solid benzofuran derivatives to a high degree of purity. This method involves dissolving the crude solid product in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound crystallizes out, leaving impurities behind in the solvent. prepchem.com The choice of solvent is critical; examples for benzofuran derivatives include cyclohexane, ethanol, acetone, and chloroform. prepchem.comnih.govnih.gov Slow evaporation of a solution of the compound can also yield high-quality single crystals suitable for X-ray diffraction analysis. nih.govnih.gov

Extraction and Washing are essential work-up procedures to remove inorganic salts and water-soluble impurities. After a reaction, the mixture is often diluted with water and extracted with an immiscible organic solvent. prepchem.com The organic layer may then be washed with aqueous solutions, such as saturated sodium bicarbonate to remove acid, before being dried over an anhydrous drying agent like magnesium sulfate. prepchem.comnih.gov

Table 5: Common Purification Techniques for Benzofuran Derivatives

| Technique | Description | Specific Examples/Solvents | Source |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid phase. | Stationary Phase: Silica gel. Mobile Phase: Hexane-ethyl acetate (4:1), Benzene. | nih.govnih.govoregonstate.edu |

| Recrystallization | Purification of solids based on solubility differences. | Cyclohexane, Ethanol, Acetone, Chloroform. | prepchem.comnih.govnih.gov |

| Extraction/Washing | Liquid-liquid separation to remove inorganic and water-soluble impurities. | Toluene extraction; washing with 5% Sodium Bicarbonate solution. | prepchem.com |

| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and assess the purity of fractions from column chromatography. | N/A | oregonstate.edu |

Computational Chemistry and Theoretical Studies on 5 Chloro 3 Methylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to investigate electronic structure, molecular orbitals, and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical reactivity and kinetic stability researchgate.netyoutube.com. For 5-Chloro-3-methylbenzofuran, a specific FMO analysis has not been published. In studies of other benzofurans, the HOMO-LUMO gap has been calculated to predict molecular softness, polarizability, and potential applications in nonlinear optics jetir.orgresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the sites of electrophilic and nucleophilic attack on a molecule jetir.org. The MEP visualizes the charge distribution and is used to predict intermolecular interactions, such as hydrogen bonding researchgate.netaip.org. There are no available MEP mapping studies specifically for this compound. For other benzofuran (B130515) derivatives, MEP analyses have successfully predicted reactive sites jetir.orgresearchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its behavior over time. These methods are essential for understanding how a molecule might interact with biological targets. No specific conformational analysis or MD simulation studies for this compound could be located in the available literature.

In Silico Prediction of Reactivity and Selectivity

In silico methods are used to predict the chemical reactivity and selectivity of compounds, which can guide synthetic efforts and pharmacological studies acs.orgmdpi.com. Such predictive studies for this compound are not currently available.

Computational Studies on Derivatives of this compound

While direct computational studies on this compound are lacking, research exists on various other 5-chlorobenzofuran (B1360139) derivatives. For instance, crystal structure analyses have been performed on compounds like 5-Chloro-3-cyclopentylsulfinyl-2-methyl-1-benzofuran, providing detailed geometric parameters nih.gov. Additionally, DFT studies have been applied to a range of benzofuran derivatives to investigate their electronic properties, reactivity, and potential as pharmacological agents physchemres.orgrsc.orgsci-hub.se. These studies underscore the utility of computational methods in characterizing this class of compounds, even though the specific target molecule of this article has not yet been a subject of such detailed investigation.

Advanced Applications and Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylbenzofuran and Its Analogues

Medicinal Chemistry Applications of 5-Chloro-3-methylbenzofuran Derivatives

The introduction of a chloro group at the 5-position and a methyl group at the 3-position of the benzofuran (B130515) ring can significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. Research into analogues with these features has revealed promising activities across several therapeutic areas.

Benzofuran derivatives are a well-established class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. nih.gov The structural diversity of these compounds allows for the fine-tuning of their antimicrobial spectrum and potency.

Derivatives of the benzofuran scaffold have shown significant potential as antibacterial agents. Studies have indicated that substitutions on the benzofuran ring are crucial for their antibacterial activity. For instance, the presence of a hydroxyl group at the C-6 position and various substituents at the C-2 position, such as phenyl or 5-methylfuran-2-yl, can lead to excellent antibacterial activities with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs. nih.gov

Some benzofuran derivatives, particularly those incorporating pyrazoline and thiazole moieties, have demonstrated good antibacterial activity against E. coli, P. aeruginosa, and S. aureus with MICs lower than 10 μg/mL, comparable to sparfloxacin and norfloxacin. nih.gov Furthermore, certain 2-methyl-3-nitrobenzofuran analogues have been shown to be bacteriostatic, with a spectrum of activity similar to nitrofurazone. pharmatutor.org The synthesis of benzofuran derivatives combined with other heterocyclic systems, such as 1,3,4-thiadiazole, has also yielded compounds with notable antibacterial properties. pharmatutor.org

| Compound Class | Bacterial Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| Benzofuran derivatives with hydroxyl group at C-6 | Various bacterial strains | MIC80 = 0.78-3.12 μg/mL | nih.gov |

| Benzofuran-pyrazoline-thiazole hybrids | E. coli, P. aeruginosa, S. aureus | MICs < 10 μg/mL | nih.gov |

| 5-nitrofuran-triazole conjugates (e.g., 8a, 8b, 8e, 8f, 8h) | Gram-positive pathogenic strains | MIC = 1.17 μg/mL | nih.gov |

| 5-nitrofuran-triazole conjugate (8e) | Bacillus subtilis | MBC = 1.17 μg/mL (equipotent to Ciprofloxacin) | nih.gov |

The antifungal potential of benzofuran derivatives has been extensively investigated. For example, benzofuran-5-ol derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of various fungal species at MIC levels of 1.6-12.5 μg/mL, which is superior or comparable to 5-fluorocytosine. nih.gov The mechanism of action for some benzofuran derivatives, such as amiodarone, involves the mobilization of intracellular Ca2+, a key factor in its fungicidal activity. researchgate.net

Halogenated derivatives of 3-benzofurancarboxylic acids have also exhibited antifungal activity against Candida species. researchgate.net Furthermore, the incorporation of azole moieties, known for their antimycotic activity, into the benzofuran structure has been a strategy to enhance antifungal efficacy. nih.govscienceopen.com Specifically, aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketoximes have been synthesized and evaluated for their antifungal properties. pharmatutor.org

| Compound Class | Fungal Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Various fungal species | MIC = 1.6-12.5 μg/mL | nih.gov |

| Halogenated derivatives of 3-benzofurancarboxylic acids | C. albicans and other Candida species | Antifungal activity observed | researchgate.net |

| Benzofuran derivative M5i, M5k, M5l | Candida albicans | Significant activity at 25µg/ml | cuestionesdefisioterapia.com |

The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzofuran derivatives have emerged as a promising class of compounds in this area. mdpi.com A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing promising antimycobacterial activity with MICs as low as 2 μg/mL. nih.gov

Furthermore, 5-nitrofuran-triazole conjugates have been synthesized and screened for their antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov One particular compound from this series demonstrated promising antitubercular activity with a MIC value of 0.25 μg/mL. nih.gov These findings highlight the potential of the benzofuran scaffold in the development of novel therapeutics for tuberculosis.

| Compound Class | Mycobacterial Strain | Activity/MIC Values | Reference |

|---|---|---|---|

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | MIC = 2 μg/mL and 8 μg/mL for the most active compounds | nih.gov |

| 5-nitrofuran-triazole conjugate (8e) | M. tuberculosis H37Rv | MIC = 0.25 μg/mL | nih.gov |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | M. tuberculosis H37Rv | MIC = 1.6 μg/mL | mdpi.com |

Benzofuran derivatives have been recognized for their anti-inflammatory and analgesic activities. nih.gov Research has shown that certain benzofuran derivatives can exhibit significant anti-inflammatory effects. For example, a rigid benzofuran dihydroxy chalcone (DHC) was synthesized and evaluated for its analgesic and anti-inflammatory effects, showing significant antinociceptive and anti-inflammatory activity at a dose of 25 mg/kg. nih.gov The anti-inflammatory effect appeared to be more pronounced than the analgesic effect. nih.gov

The synthesis of piperazine substituted 5-chloro-2(3H)-benzoxazolone derivatives has also yielded compounds with anti-inflammatory and analgesic properties. researchgate.net In carrageenan-induced hind paw edema tests, one compound showed prolonged anti-inflammatory activity. researchgate.net The analgesic effects were demonstrated in both hot-plate and tail-flick tests. researchgate.net

The benzofuran scaffold is a key structural motif in a number of anticancer agents. nih.govnih.gov Halogenation of the benzofuran ring, including the introduction of chlorine, has been shown to significantly enhance anticancer activity. nih.govmdpi.com This is potentially due to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets. nih.gov

Several studies have highlighted the antiproliferative activity of benzofuran derivatives against various cancer cell lines. For instance, 3-acyl-5-hydroxybenzofuran derivatives have exhibited antiproliferative effects against human breast cancer MCF-7 cells. nih.gov A series of 3-methylbenzofuran derivatives showed significant inhibitory activity against NCI-H23 and A549 lung cancer cell lines, with one compound having a p-methoxy group showing an IC50 value of 1.48 μM against A549 cells. nih.gov Furthermore, benzofuran hybrids have demonstrated superior inhibition against MCF-7 and C-6 (nerve cells) cell lines compared to the standard drug cisplatin. nih.gov The mechanism of action for some of these derivatives involves the induction of G2/M phase arrest and apoptosis in cancer cells. nih.gov

| Compound Class | Cancer Cell Line(s) | Activity/IC50 Values | Reference |

|---|---|---|---|

| 3-acyl-5-hydroxybenzofuran derivative (48) | MCF-7 (human breast cancer) | IC50 = 43.08 μM | nih.gov |

| 3-methylbenzofuran derivative (16b) | A549 (lung cancer) | IC50 = 1.48 μM | nih.gov |

| Benzofuran hybrids (13b and 13g) | MCF-7 (human breast cancer) | IC50 = 1.875 and 1.287 μM | nih.gov |

| Benzofuran hybrids (13b and 13g) | C-6 (nerve cells) | IC50 = 1.980 and 1.622 μM | nih.gov |

| Bromo derivative of benzofuran-based oxadiazole conjugate (14c) | HCT116 (human colon cancer) | IC50 = 3.27 μM | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (lung cancer) | IC50 = 6.3 ± 2.5 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (liver cancer), A549 (lung cancer) | IC50 = 3.8 ± 0.5 μM, 3.5 ± 0.6 μM | nih.gov |

Anticancer and Antiproliferative Investigations

Apoptotic Mechanisms Induced by Derivatives

Derivatives of the benzofuran nucleus have been shown to be effective inducers of apoptosis, a programmed cell death essential for tissue homeostasis and a key target in cancer therapy. The pro-apoptotic activity of these compounds often involves the activation of both intrinsic and extrinsic pathways.

One area of investigation has been with benzofuran-isatin conjugates. For instance, the compound 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide has demonstrated potent pro-apoptotic activity in colorectal cancer cell lines. nih.gov Its mechanism is linked to the upregulation of the tumor suppressor p53. nih.gov This leads to the involvement of the mitochondria-dependent apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c. nih.gov

Benzofuran-substituted chalcone derivatives have also been identified as inducers of apoptosis through the extrinsic pathway in human lung and breast cancer cells. uludag.edu.tr Furthermore, a novel synthetic benzofuran derivative, BL-038, has been shown to induce apoptosis in human chondrosarcoma cells. This is mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase-dependent pathway. mdpi.com Specifically, this involves the intrinsic mitochondria-mediated apoptotic pathway, resulting in the release of cytochrome c and the activation of caspase-9 and caspase-3. mdpi.com

Studies on 5-chlorobenzofuran-2-carboxamides, initially developed as allosteric modulators of the CB1 receptor, have revealed their potential as apoptotic antitumor agents. nih.gov Certain derivatives from this series have shown the ability to increase the levels of active caspase-3, -8, and -9, indicating the activation of both intrinsic and extrinsic apoptotic pathways.

The following table summarizes the apoptotic mechanisms of select benzofuran derivatives.

| Derivative Class | Cell Line(s) | Key Apoptotic Mechanisms |

| Benzofuran-isatin conjugates | Colorectal cancer cells | p53 upregulation, mitochondrial-dependent pathway |

| Benzofuran-substituted chalcones | Lung and breast cancer cells | Extrinsic pathway activation |

| BL-038 | Human chondrosarcoma cells | ROS generation, mitochondrial dysfunction, caspase activation |

| 5-chlorobenzofuran-2-carboxamides | Not specified | Activation of caspases-3, -8, and -9 |

Cell Cycle Arrest Studies

In addition to inducing apoptosis, benzofuran derivatives have been found to interfere with the cell cycle progression in cancer cells, another important mechanism for inhibiting tumor growth.

A novel benzofuran lignan derivative has been shown to cause cell cycle arrest at the G2/M phase in a p53-dependent manner. nih.gov This arrest is associated with an increase in the levels of p21, p27, and cyclin B. nih.gov The study suggests that the compound's effect is cell-type-specific, with p53-positive cells being more susceptible. nih.gov

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been investigated for their effects on the cell cycle. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was found to induce G2/M phase arrest in HepG2 cells. mdpi.com Another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com

Furthermore, 3-(piperazinylmethyl)benzofuran derivatives, identified as CDK2 inhibitors, have been shown to cause cell cycle arrest in the G2/M phase, which is a characteristic feature of CDK2 inhibition. nih.gov

The table below outlines the cell cycle arrest effects of various benzofuran derivatives.

| Derivative Class | Cell Line(s) | Phase of Cell Cycle Arrest | Key Molecular Events |

| Benzofuran lignan derivative | Jurkat T-cells | G2/M | p53-dependent, increased p21, p27, cyclin B |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | G2/M | Not specified |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | S and G2/M | Not specified |

| 3-(piperazinylmethyl)benzofuran derivatives | Panc-1 | G2/M | CDK2 inhibition |

Aldose Reductase Inhibition and Anti-diabetic Potential

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibitors of this enzyme are therefore of significant therapeutic interest. A notable example of a potent aldose reductase inhibitor is 6-(this compound-2-sulfonyl)-2H-pyridazin-3-one. nih.gov This non-carboxylic acid, non-hydantoin inhibitor has demonstrated high potency and selectivity. nih.gov In diabetic rat models, it has shown significant oral activity, effectively blocking the excess glucose flux through the polyol pathway. nih.gov This compound exhibits an IC50 of 1 nM and has an oral bioavailability of 98% in rats, along with a favorable plasma half-life. nih.gov

The development of such potent and selective aldose reductase inhibitors based on the this compound scaffold highlights the potential of this chemical class in the management of diabetic complications. units.it

Anticonvulsant and Sedative-Hypnotic Activities

The structural motif of 5-chloro-substituted heterocyclic compounds has been explored for its potential in developing anticonvulsant and sedative-hypnotic agents. Research in this area has led to the synthesis and evaluation of various derivatives.

A study on 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives revealed significant anticonvulsant activity in a pentylenetetrazole-induced seizure test. nih.gov Several compounds in this series were found to be more active than the reference drug phenytoin. nih.gov

While not directly this compound derivatives, these findings suggest that the 5-chloro substitution on a heterocyclic ring system is a favorable feature for anticonvulsant activity. The mechanism of action for many anticonvulsants involves the modulation of ion channels, such as voltage-gated sodium and calcium channels, or enhancement of GABAergic neurotransmission.

The sedative and hypnotic effects of compounds are often linked to their interaction with the GABA-A receptor complex, leading to central nervous system depression. While specific studies on the sedative-hypnotic activities of this compound analogues are not detailed in the provided context, the broader class of CNS-active compounds often exhibits a spectrum of activity that can include sedation.

Anti-HIV and Antiviral Research

The benzofuran scaffold has been a subject of interest in the search for new antiviral agents, including those with activity against the Human Immunodeficiency Virus (HIV).

Several studies have reported the synthesis and in vitro evaluation of novel benzofuran derivatives as potential anti-HIV-1 agents. nih.govresearchgate.netresearchgate.net In one study, a series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived heterocyclic systems were synthesized. nih.gov Some of these compounds produced a significant reduction in the viral cytopathic effect. nih.gov

Another area of research has focused on benzofuran-transition metal complexes. nih.gov The HIV inhibitory activity of these complexes was tested, and all were found to be more potent than the non-nucleoside reverse transcriptase inhibitor Atevirdine. nih.gov One benzoimidazolylpyrrole derivative, in particular, showed a higher therapeutic index than the standard. nih.gov

More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral infections. unica.it These compounds were shown to induce the production of type I interferons and inhibit the replication of human coronaviruses, including SARS-CoV-2. unica.it This suggests that benzofuran derivatives can act as broad-spectrum antiviral agents by modulating the host's immune response. unica.it

Allosteric Modulator Studies (e.g., CB1 Receptors)

Allosteric modulators offer a nuanced approach to receptor pharmacology by binding to a site distinct from the orthosteric ligand binding site, thereby altering the receptor's response to endogenous ligands. The cannabinoid CB1 receptor has been a target for such modulation.

A series of 5-chlorobenzofuran-2-carboxamides were initially developed as allosteric modulators of the CB1 receptor. nih.gov These compounds were later investigated for their antiproliferative activities. This dual activity highlights the potential for developing compounds with multiple therapeutic applications. Allosteric modulators of the CB1 receptor are of interest for treating various conditions, including addiction, by fine-tuning the endocannabinoid system without causing the global receptor activation associated with orthosteric agonists. consensus.appmdpi.com

Modulation of Heat Shock Protein 90 (Hsp90) Activity

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Consequently, Hsp90 has emerged as a significant target for cancer therapy.

Benzofuran-based compounds have been investigated as modulators of Hsp90 activity. Researchers have designed and synthesized substituted 2-aryl/heteroarylidene-6-hydroxybenzofuran-3(2H)-one analogues as Hsp90 inhibitors, aiming to mimic the pharmacophoric interactions of the natural product inhibitor radicicol. nih.gov

In another approach, a chemo-enzymatic synthesis has been developed to create a library of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofurans as potential allosteric activators of Hsp90. nih.gov These compounds were tested for their ability to stimulate the ATPase activity of Hsp90. nih.gov The modulation of Hsp90, either through inhibition or activation, represents a sophisticated strategy for therapeutic intervention in diseases where Hsp90 and its client proteins are dysregulated. frontiersin.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, these studies have provided critical insights into the structural requirements for various therapeutic effects.

The biological profile of benzofuran derivatives can be significantly altered by introducing different substituents at specific positions on the benzofuran core.

Anticancer Activity: The position of halogen substituents on the benzofuran ring is a critical determinant of biological activity. derpharmachemica.com While the specific type of halogen (e.g., Cl, Br, F) may not significantly impact cytotoxicity, its location is of great importance. derpharmachemica.commdpi.com For example, introducing a methyl group at the C-3 position of the benzofuran ring has been shown to cause a significant increase in antiproliferative activity against various cancer cell lines. nih.gov In one study, a 3-methylbenzofuran derivative with a para-methoxy group on a terminal phenyl ring (compound 4c) demonstrated potent antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM. researchgate.net

Further modifications, such as the addition of an N-phenethyl carboxamide group, have been found to enhance antiproliferative activity. This effect can be further amplified by a morpholinyl substitution on the N-phenethyl ring. derpharmachemica.com Hybrid molecules incorporating moieties like chalcone, triazole, piperazine, and imidazole have also emerged as powerful cytotoxic agents. mdpi.com

| Compound Analogue | Modification | Target/Cell Line | Activity (IC50) |

|---|---|---|---|

| 3-Methylbenzofuran derivative 4c | p-methoxy on terminal phenyl | A549 Lung Cancer | 1.48 µM |

| Amiloride-benzofuran derivative 5 | Fluorine at position 4 of 2-benzofuranyl | uPA Inhibition | 0.43 µM |

| 3-(piperazinylmethyl)benzofuran 9h | Hybrid with piperazine and thiosemicarbazide tail | CDK2 Inhibition | 40.91 nM |

| 3-(piperazinylmethyl)benzofuran 11d | Hybrid with piperazine and semicarbazide tail | CDK2 Inhibition | 41.70 nM |

Anti-Alzheimer's Activity: In the context of Alzheimer's disease, benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). SAR studies revealed that the 2-benzoylbenzofuran structure is a valuable pharmacophore core. scholarsresearchlibrary.com The inhibitory activity is modulated by the "tail" portion of the molecule. For instance, compound 4m, which contains an N-(2-hydroxyethyl)piperazine moiety, was identified as the most potent inhibitor against both AChE and BACE-1. scholarsresearchlibrary.com This suggests that piperazine rings substituted with flexible, polar groups can enhance activity. scholarsresearchlibrary.com

Antimicrobial Activity: The introduction of different substituents also plays a crucial role in the antimicrobial properties of benzofuran derivatives. Quinoxaline derivatives synthesized from 5-chloro-3-methyl-2-acetyl benzofuran have shown antibacterial and antifungal properties. nih.gov Studies on other analogues revealed that compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against multiple strains, including MRSA. researchgate.net The nature of the group at the C-2 position was also found to influence activity, with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups showing good antibacterial effects. researchgate.net

Understanding how these molecules bind to their biological targets is key to optimizing their design. Molecular docking and simulation studies have elucidated these interactions at an atomic level.

For anti-Alzheimer's agents, docking studies showed that active benzofuran compounds fit within the inhibitory cavity of the AChE enzyme. scholarsresearchlibrary.com The most potent dual inhibitor, compound 4m, demonstrated specific interactions: its 2-hydroxyethyl group formed direct hydrogen bonds with Gln73 and Lys107 in the BACE-1 active site. scholarsresearchlibrary.com Other analogues, like compound 4h, interacted through water-mediated hydrogen bonds with Gly230 and Thr232. scholarsresearchlibrary.com

In the development of CDK2 inhibitors for cancer, a hybridization strategy was employed, linking the benzofuran-piperazine scaffold to aromatic semicarbazide or thiosemicarbazide tails. Docking simulations revealed that these inhibitors bind to the inactive "DFG-out" conformation of CDK2. Key interactions include hydrogen bonding with the αC helix (Glu51) and the DFG motif backbone (Asp145), while another part of the molecule forms hydrogen bonds with the hinge region (Leu83). This specific binding mode directs a trifluoromethyl phenyl group into a hydrophobic back pocket, securing the inhibitor in place.

| Compound Series | Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Anti-Alzheimer's Analogues (e.g., 4m) | BACE-1 | Gln73, Lys107 | Direct Hydrogen Bond |

| Anti-Alzheimer's Analogues (e.g., 4h) | BACE-1 | Gly230, Thr232 | Water-mediated Hydrogen Bond |

| Anticancer CDK2 Inhibitors | CDK2 (DFG-out) | Glu51, Asp145 | Hydrogen Bond (Gate Area) |

| Anticancer CDK2 Inhibitors | CDK2 (DFG-out) | Leu83 | Hydrogen Bond (Hinge Region) |

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules.

For benzofuran derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets. In one study on arylbenzofuran derivatives as histamine H3 antagonists, a statistically significant QSAR model was generated. derpharmachemica.com The model indicated that specific topological descriptors, which count atoms and bonds with certain relationships, were key determinants for the antagonistic activity. derpharmachemica.com

In another 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors, a pharmacophore model was generated. scholarsresearchlibrary.com This model identified the essential three-dimensional arrangement of chemical features required for activity, including one aromatic ring feature, three hydrophobic features, and two hydrogen bond acceptor features. scholarsresearchlibrary.com Similarly, a 3D-QSAR analysis of benzofuran-based acetylcholinesterase inhibitors highlighted the importance of an alkyl group at specific positions on the phenyl moiety for high activity. These models provide a predictive tool to guide the design of new compounds with enhanced potency.

Future Directions in this compound Research

The promising results from SAR and mechanistic studies open up several avenues for future research and development of this compound-based therapeutics.

The diverse biological activities of benzofuran analogues suggest they could be effective against a wide range of pharmacological targets. Current research has identified several key targets:

Oncology: Tubulin, Urokinase-type Plasminogen Activator (uPA), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are all validated targets for cancer therapy where benzofuran derivatives have shown inhibitory activity. derpharmachemica.comresearchgate.net

Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) are critical targets in Alzheimer's disease, and benzofuran derivatives have been designed as potent inhibitors of both. scholarsresearchlibrary.com

Inflammation and Immunology: Targets such as the histamine H3 receptor and Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) represent opportunities for developing novel anti-inflammatory and immunomodulatory agents. derpharmachemica.comscholarsresearchlibrary.com

Future research should focus on screening diverse libraries of this compound analogues against a broader panel of kinases, proteases, and receptors to uncover new therapeutic applications.

The synthesis of novel benzofuran analogues with improved potency and selectivity is a key area of ongoing research. New synthetic strategies are crucial for creating molecular diversity and optimizing lead compounds.

One established method involves the ring-closure reaction of a substituted acetophenone (B1666503) to form the benzofuran core, which can then be further modified. scholarsresearchlibrary.com For example, bromination using N-bromosuccinimide (NBS) allows for the introduction of various functional groups at the 3-position methyl group. scholarsresearchlibrary.com

Hybridization strategies, which combine the benzofuran scaffold with other pharmacologically active moieties like piperazine, have proven effective in creating potent enzyme inhibitors. The development of efficient one-pot synthesis methods and green chemistry approaches, such as using aqueous media, will facilitate the rapid and sustainable production of new derivatives for biological screening. Future synthetic efforts will likely focus on creating complex, multi-functional molecules designed through computational modeling to interact optimally with their intended biological targets.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For substituted benzofurans, ¹H and ¹³C NMR provide atom-level connectivity, while two-dimensional techniques resolve complex spectral overlaps and confirm assignments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom in a molecule. In the case of 5-Chloro-3-methyl-2-acetylbenzofuran, a key derivative, the chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment. The methyl protons at the 3-position typically appear as a singlet, while the aromatic protons on the benzofuran (B130515) ring system exhibit multiplets in the downfield region.

Analysis of various benzofuran derivatives demonstrates that ¹³C NMR spectra are essential for confirming the carbon skeleton. The carbon atoms of the benzofuran ring system resonate at characteristic chemical shifts, with quaternary carbons often showing distinct signals. The presence of substituents, such as a chloro group, influences the chemical shifts of adjacent carbons, providing further structural confirmation.

Table 1: Representative ¹H NMR Spectral Data for 5-Chloro-3-methyl-2-acetylbenzofuran Data is illustrative for a key derivative.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CH₃ (at position 3) | 2.5 | Singlet (s) |

| COCH₃ (acetyl group) | 2.6 | Singlet (s) |

| Aromatic Protons | 7.4-7.6 | Multiplet (m) |

For complex molecules like substituted benzofurans where ¹H NMR spectra can be crowded, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment. sciforum.netresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule, particularly in the aromatic region.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear hydrogen atoms.

HMBC experiments reveal correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and confirming the placement of substituents by observing correlations between protons on one part of the molecule and carbons in another. nih.gov

The application of these 2D techniques provides a complete and verified map of the molecular structure of benzofuran derivatives. sciforum.net

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

The IR spectrum of a substituted benzofuran is characterized by several key absorption bands. For instance, in 5-Chloro-3-methyl-2-acetylbenzofuran, a strong absorption band is observed for the carbonyl (C=O) group of the acetyl substituent. Other characteristic bands include C-H stretching from the methyl and aromatic groups, C=C stretching within the aromatic and furan (B31954) rings, and C-O-C stretching of the furan ether linkage.

Table 2: Characteristic IR Absorption Bands for 5-Chloro-3-methyl-2-acetylbenzofuran Data is illustrative for a key derivative.

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | ~3050 | Stretching |

| Methyl C-H | ~2900 | Stretching |

| Carbonyl C=O | ~1674 | Stretching |

| Aromatic C=C | ~1573 | Stretching |

Raman spectroscopy provides complementary information. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For benzofuran derivatives, Raman spectra are useful for identifying vibrations of the carbon skeleton, particularly the symmetric vibrations of the benzene (B151609) and furan rings, as well as the C-Cl bond stretching, which may be weak or absent in the IR spectrum. researchgate.netglobalresearchonline.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For 5-Chloro-3-methylbenzofuran and its derivatives, the mass spectrum typically shows a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed, which is approximately one-third the intensity of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 3: Mass Spectrometry Data for 5-Chloro-3-methyl-2-acetylbenzofuran Data is illustrative for a key derivative.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 208 | Molecular ion with ³⁵Cl isotope |

| [M+2]⁺ | 210 | Molecular ion with ³⁷Cl isotope |

Further fragmentation of the molecular ion provides additional structural information. Common fragmentation pathways for benzofuran derivatives involve cleavage of substituent groups and fragmentation of the heterocyclic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Many benzofuran derivatives are also known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. acs.orgrsc.org The benzofuran scaffold itself can act as a fluorophore. nih.gov The fluorescence properties, including quantum yield and emission wavelength, are highly dependent on the molecular structure and the local environment, such as solvent polarity. nih.govresearchgate.net Studies on various benzofuran derivatives show that they can exhibit significant solid-state emission, making them of interest in materials science. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound itself has not been reported, structures of several closely related derivatives have been elucidated, providing valuable insight into the geometry of the 5-chloro-benzofuran core. nih.govdoaj.org

For example, the analysis of 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran reveals key structural features. The benzofuran unit is essentially planar, and the technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles. nih.gov It also reveals information about intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. nih.govnih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative, 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran Data is illustrative for a key derivative to demonstrate the technique.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅ClO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4833 |

| b (Å) | 8.7888 |

| c (Å) | 10.9061 |

| α (°) | 66.919 |

| β (°) | 82.848 |

| γ (°) | 82.689 |

| Volume (ų) | 652.31 |

Source: nih.gov

This crystallographic data is vital for understanding structure-property relationships and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving the dual purpose of separating the compound from reaction mixtures and assessing its purity. The selection of a specific chromatographic method depends on the scale of the separation and the required level of analytical detail. Techniques such as Thin-Layer Chromatography (TLC), column chromatography, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed for substituted benzofurans.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography is a rapid and effective method for monitoring the progress of reactions that produce this compound and for the initial screening of purification conditions. While specific TLC data for this compound is not extensively published, information from closely related derivatives provides insight into suitable solvent systems. For instance, in the purification of various 5-chloro-benzofuran derivatives, solvent systems such as hexane-ethyl acetate (B1210297) and benzene have been successfully used. nih.govijpsr.comnih.gov The retention factor (R_f), a key parameter in TLC, is determined by the compound's affinity for the stationary phase (typically silica gel) versus the mobile phase.

For the preparative separation and purification of this compound, column chromatography is the standard laboratory technique. The principles are similar to TLC, with the compound being separated on a larger scale. The choice of eluent is critical for achieving good separation. Based on the purification of analogous compounds, a gradient of non-polar to moderately polar solvents is effective.

Table 1: Exemplary Column Chromatography and TLC Parameters for 5-Chloro-benzofuran Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate (in varying ratios, e.g., 1:1 or 4:1) ijpsr.comnih.gov |

| Benzene nih.gov | |

| Visualization (TLC) | UV light (due to the aromatic nature of the benzofuran ring) |

| Observed R_f Values | 0.54 (in Benzene for a sulfonyl derivative) nih.gov |

| 0.48 (in Hexane-Ethyl Acetate 1:1 for a sulfinyl derivative) ijpsr.com |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

Table 2: Hypothetical Gas Chromatography (GC-FID) Parameters for Purity Analysis of this compound

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Diluent | Dichloromethane or Methanol |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the purity assessment of this compound, especially for analyzing non-volatile impurities or for quantitative analysis. A reversed-phase HPLC method is generally suitable for benzofuran derivatives. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Drawing parallels from methods for other heterocyclic compounds, a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape, would be appropriate. Detection is typically performed using a UV detector, set to a wavelength where the benzofuran core exhibits strong absorbance.

Table 3: Prospective High-Performance Liquid Chromatography (HPLC) Parameters for this compound

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Example Mobile Phase | 70:30 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile or Methanol |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-methylbenzofuran derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach involves sulfonation or oxidation of precursor sulfanyl-benzofuran derivatives. For example, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran was oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v), yielding 71% . Optimization involves controlling stoichiometry (e.g., 2.0 mmol oxidizing agent per 0.9 mmol substrate) and solvent selection (e.g., diisopropyl ether for slow crystallization).

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

- Methodological Answer: X-ray diffraction (XRD) analysis provides precise bond angles and dihedral angles. For instance, in 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, the benzofuran ring system showed a planar conformation (mean deviation: 0.006 Å), while the sulfonyl-substituted phenyl ring formed an 80.96° dihedral angle with the benzofuran core . Refinement using SHELXL-97 with riding H-atom models (C–H = 0.95–0.98 Å) ensures accuracy .

Advanced Research Questions

Q. How do π–π and C–H···O interactions influence the solid-state packing of this compound derivatives?

- Methodological Answer: Crystal packing is driven by non-covalent interactions. In 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, π–π stacking between furan and benzene rings (centroid separations: 3.661–3.771 Å) and C–H···O hydrogen bonds stabilize the lattice . Computational tools like Mercury (CCDC) can visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, O···H contacts) .

Q. What strategies address contradictions in pharmacological activity data for benzofuran derivatives?

- Methodological Answer: Discrepancies in antifungal or antitumor activity often arise from substituent effects. For example, 5-chloro-2,7-dimethyl derivatives with sulfonyl groups show enhanced antimicrobial activity compared to sulfinyl analogs . Systematic SAR studies using in vitro assays (e.g., MIC testing against Candida albicans) and computational docking (e.g., AutoDock Vina) can reconcile conflicting data by linking substituent polarity to target binding .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be mitigated?